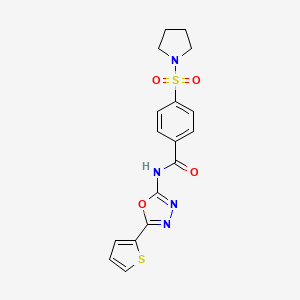

4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

描述

4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and an oxadiazole ring

属性

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c22-15(18-17-20-19-16(25-17)14-4-3-11-26-14)12-5-7-13(8-6-12)27(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFOZCNABLHLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Final Coupling: The final product is obtained by coupling the oxadiazole-thiophene intermediate with the sulfonylated pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are used under various conditions (acidic, basic, or neutral).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

科学研究应用

4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can be used as a probe to study various biological processes, given its ability to interact with specific enzymes or receptors.

作用机制

The mechanism of action of 4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

相似化合物的比较

Similar Compounds

Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-ones share the pyrrolidine ring structure.

Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.

Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-5-carboxylic acid.

Uniqueness

4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of its three distinct heterocyclic rings (pyrrolidine, thiophene, and oxadiazole) and the sulfonyl group. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications.

生物活性

4-Pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features several notable structural elements:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Sulfonyl group : Enhances solubility and reactivity.

- Benzamide moiety : Provides a stable aromatic system.

- Oxadiazole and thiophene rings : Impart unique electronic properties and potential for interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

- A431 (epidermoid carcinoma) : Exhibited IC50 values lower than standard chemotherapeutics like doxorubicin.

- Jurkat cells (T-cell leukemia) : Showed promising results in inhibiting cell proliferation.

The mechanism appears to involve the modulation of apoptosis-related pathways, potentially through interactions with Bcl-2 proteins and other apoptotic factors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests revealed:

- Effective against Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 μg/mL, comparable to established antibiotics .

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit specific enzymes involved in cancer metabolism and bacterial growth, although further research is needed to elucidate these pathways .

The biological activity of this compound is thought to involve:

- Receptor Binding : The compound may act as an agonist or antagonist for specific receptors involved in cell signaling.

- Enzyme Interaction : It may bind to active sites or allosteric sites on enzymes, inhibiting their function.

- Modulation of Gene Expression : Potentially influencing transcription factors involved in cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(pyrrolidin-1-ylsulfonyl)benzamide | Lacks thiophene and oxadiazole | Limited anticancer properties |

| N-(2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide | No pyrrolidine group | Reduced enzyme inhibition potential |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these analogs .

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Anticancer Efficacy : A series of experiments showed that treatment with the compound led to a significant reduction in tumor size in xenograft models.

- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, demonstrating broad-spectrum antimicrobial activity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide?

- Methodology :

- Step 1 : Condensation of thiophene-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole core.

- Step 2 : Sulfonylation of the benzamide intermediate using pyrrolidine-1-sulfonyl chloride under inert atmosphere (N₂) at 0–5°C .

- Critical Parameters :

- Solvents : Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilicity .

- Temperature : Maintain ≤60°C during cyclization to avoid byproduct formation .

- Yield Optimization : Monitor reactions via TLC; typical yields range from 35% to 60% depending on substituents .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : Distinct peaks for sulfonyl (δ 3.1–3.3 ppm for pyrrolidine protons) and oxadiazole (δ 8.2–8.5 ppm for aromatic protons) groups .

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention times vary between 12–14 minutes for analogs .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 427.5 for related compounds) .

Q. How to design initial biological screening assays for this compound?

- Assay Design :

- Enzyme Inhibition : Test against fungal CYP51 (Sterol 14α-demethylase) using UV-Vis spectroscopy to monitor lanosterol conversion .

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Staphylococcus aureus and Candida albicans .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

- Approach :

- Substituent Variation : Replace thiophene with tetrahydrofuran or dimethylphenyl groups to modulate lipophilicity .

- Bioisosteric Replacement : Substitute oxadiazole with thiadiazole and compare IC₅₀ values .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with CYP51 .

Q. What crystallographic strategies are used to study enzyme-compound interactions?

- Protocol :

- Protein Purification : Express recombinant Aspergillus fumigatus CYP51 in E. coli .

- Co-crystallization : Soak crystals with 1 mM compound in 20% PEG 3350, pH 7.5 .

- Resolution : X-ray diffraction (1.8–2.2 Å) reveals hydrogen bonds between sulfonyl groups and heme propionates .

Q. How to resolve contradictions in bioactivity data across different studies?

- Case Example : Discrepancies in antifungal potency may arise from assay conditions (e.g., pH, serum protein binding).

- Solutions :

- Standardization : Repeat assays in RPMI-1640 media at pH 7.0 with 0.01% Tween-80 .

- Microsomal Stability Testing : Compare metabolic half-life (t₁/₂) in human vs. fungal microsomes .

Methodological Challenges

Q. What in silico approaches validate the compound’s mechanism of action?

- Tools :

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes for 100 ns to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, aromatic π-stacking) using Schrödinger .

Q. How to address pharmacokinetic limitations in drug design?

- Strategies :

- LogP Optimization : Introduce methoxy or fluorine substituents to balance solubility and membrane permeability .

- Pro-drug Synthesis : Mask polar groups (e.g., esterify benzamide) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。